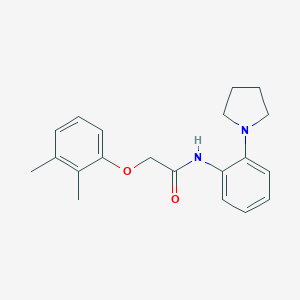![molecular formula C20H23ClN2O4 B243836 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide](/img/structure/B243836.png)
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is a chemical compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of benzamides and has been found to have various biochemical and physiological effects.
作用機序
The mechanism of action of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide is not fully understood. However, it has been found to inhibit the activity of certain enzymes and receptors in the body. This compound has been found to inhibit the activity of the protein kinase CK2, which is involved in various cellular processes such as cell growth and proliferation. It has also been found to inhibit the activity of the cannabinoid receptor CB1, which is involved in the regulation of appetite, pain, and mood.
Biochemical and Physiological Effects
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been found to have various biochemical and physiological effects. It has been found to inhibit the growth of cancer cells in vitro and in vivo. This compound has also been found to have anti-inflammatory effects and has been used in the treatment of inflammatory diseases such as rheumatoid arthritis. Additionally, this compound has been found to have neuroprotective effects and has been used in the treatment of neurodegenerative diseases such as Alzheimer's disease.
実験室実験の利点と制限
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has several advantages for lab experiments. It is a highly specific inhibitor of CK2 and CB1, making it a valuable tool for studying the role of these proteins in various cellular processes. Additionally, this compound has been found to have low toxicity and is well-tolerated in animals. However, there are also some limitations to the use of this compound in lab experiments. It has poor solubility in aqueous solutions, which can make it difficult to administer to cells or animals. Additionally, this compound has a short half-life in vivo, which can limit its effectiveness in certain experiments.
将来の方向性
There are several future directions for the study of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide. One potential direction is the development of new drugs based on this compound. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases, and further research could lead to the development of new drugs that are more effective and less toxic than current treatments. Another potential direction is the study of the mechanism of action of this compound. Although the mechanism of action is not fully understood, further research could lead to a better understanding of the role of CK2 and CB1 in various cellular processes. Additionally, further research could be conducted to improve the solubility and half-life of this compound, which would make it a more effective tool for studying the role of these proteins in vivo.
合成法
The synthesis method of 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide involves the reaction of 2-(4-morpholinyl)aniline with 5-methoxy-2-nitrobenzoic acid in the presence of a reducing agent such as iron powder or tin chloride. The resulting product is then reacted with 3-chloro-4-ethoxybenzoyl chloride in the presence of a base such as triethylamine to obtain 3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide.
科学的研究の応用
3-chloro-4-ethoxy-N-[5-methoxy-2-(4-morpholinyl)phenyl]benzamide has been extensively studied for its potential applications in scientific research. It has been found to have various pharmacological properties and has been used in the development of new drugs. This compound has been found to have potential applications in the treatment of cancer, inflammation, and neurodegenerative diseases.
特性
分子式 |
C20H23ClN2O4 |
|---|---|
分子量 |
390.9 g/mol |
IUPAC名 |
3-chloro-4-ethoxy-N-(5-methoxy-2-morpholin-4-ylphenyl)benzamide |
InChI |
InChI=1S/C20H23ClN2O4/c1-3-27-19-7-4-14(12-16(19)21)20(24)22-17-13-15(25-2)5-6-18(17)23-8-10-26-11-9-23/h4-7,12-13H,3,8-11H2,1-2H3,(H,22,24) |
InChIキー |
NJNZSSGIWFVHRP-UHFFFAOYSA-N |
SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
正規SMILES |
CCOC1=C(C=C(C=C1)C(=O)NC2=C(C=CC(=C2)OC)N3CCOCC3)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![2,4-dimethoxy-N-(2-methyl-3-[1,3]oxazolo[4,5-b]pyridin-2-ylphenyl)benzamide](/img/structure/B243753.png)
![N-(4-{[2-(4-bromophenoxy)-2-methylpropanoyl]amino}-2-methoxyphenyl)thiophene-2-carboxamide](/img/structure/B243756.png)
![N-[2-(5-bromopyridin-3-yl)-1,3-benzoxazol-5-yl]-2,4-dimethoxybenzamide](/img/structure/B243760.png)


![5-chloro-N-[4-(4-morpholinylmethyl)phenyl]-1-naphthamide](/img/structure/B243765.png)


![N-[5-(1,3-benzoxazol-2-yl)-2-methylphenyl]-2-methoxy-3-methylbenzamide](/img/structure/B243768.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(2-chlorophenoxy)acetamide](/img/structure/B243773.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-2-(4-chlorophenoxy)acetamide](/img/structure/B243774.png)
![N-[4-(1,3-benzoxazol-2-yl)benzyl]-3,5-dimethoxybenzamide](/img/structure/B243775.png)
![N-(3-{[(2,4-dichlorophenoxy)acetyl]amino}-4-methylphenyl)-2-furamide](/img/structure/B243776.png)
![N-[3-chloro-4-(morpholin-4-yl)phenyl]-4-ethylbenzamide](/img/structure/B243777.png)